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Compound of Interest

Compound Name: (S)-2-Aminododecanoic acid

Cat. No.: B554684 Get Quote

Spectroscopic Data for (S)-2-Aminododecanoic
Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (S)-2-
Aminododecanoic acid, a chiral alpha-amino acid with a twelve-carbon aliphatic side chain.

The information presented herein is intended to support research and development activities

where the characterization of this molecule is critical. Due to the limited availability of specific

experimental data in public databases, this guide combines known information for the target

molecule with typical spectroscopic values for analogous structures to provide a practical

reference.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for (S)-2-
Aminododecanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H and ¹³C NMR data for (S)-2-Aminododecanoic acid are not readily available in

public spectral databases. The tables below provide expected chemical shift ranges based on

the known spectra of other α-amino acids.[1][2][3][4][5][6][7][8]
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Table 1: Predicted ¹H NMR Data for (S)-2-Aminododecanoic Acid

Protons
Chemical Shift
(δ, ppm)

Multiplicity Integration
Coupling
Constant (J,
Hz)

H-2 (α-H) ~3.5 - 4.0 Triplet 1H ~6-8

H-3 (β-CH₂) ~1.6 - 1.9 Multiplet 2H -

H-4 to H-11 (-

(CH₂)₈-)
~1.2 - 1.4 Multiplet 16H -

H-12 (-CH₃) ~0.8 - 0.9 Triplet 3H ~6-7

-NH₃⁺ Variable Broad Singlet 3H -

-COOH Variable Broad Singlet 1H -

Table 2: Predicted ¹³C NMR Data for (S)-2-Aminododecanoic Acid

Carbon Chemical Shift (δ, ppm)

C-1 (C=O) ~170 - 180

C-2 (α-C) ~55 - 60

C-3 (β-C) ~30 - 35

C-4 to C-10 ~28 - 32

C-11 ~22 - 23

C-12 ~14

Infrared (IR) Spectroscopy
An FTIR spectrum for 2-Aminododecanoic acid has been recorded as a mull in perfluorinated

hydrocarbon and mineral oil.[9] While the full digitized spectrum is not publicly available, the

characteristic absorption bands for the functional groups present in the molecule are well-

established.[10][11][12][13][14][15]
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Table 3: Characteristic IR Absorption Bands for (S)-2-Aminododecanoic Acid

Wavenumber (cm⁻¹) Intensity Assignment

3400 - 2500 Strong, Broad
O-H stretch of carboxylic acid

and N-H stretch of amine salt

2955 - 2850 Strong C-H stretch (aliphatic)

~1700 Strong C=O stretch (carboxylic acid)

~1600 Medium N-H bend (primary amine salt)

~1465 Medium C-H bend (CH₂)

~1375 Medium C-H bend (CH₃)

Mass Spectrometry (MS)
The exact mass of (S)-2-Aminododecanoic acid is 215.188529 g/mol .[9] Detailed

experimental fragmentation data is not available. However, the expected fragmentation pattern

for an α-amino acid would involve initial loss of the carboxyl group followed by fragmentation of

the alkyl chain.[16][17][18][19]

Table 4: Mass Spectrometry Data for (S)-2-Aminododecanoic Acid

Parameter Value

Molecular Formula C₁₂H₂₅NO₂

Molecular Weight 215.34 g/mol

Exact Mass 215.188529 g/mol [9]

Expected Key Fragments (m/z)

[M-COOH]⁺ 170

Further fragmentation of the alkyl chain Various

Experimental Protocols

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminododecanoic-acid
https://www.osti.gov/servlets/purl/12645908
https://pubs.acs.org/doi/10.1021/ja00890a001
https://application.wiley-vch.de/books/sample/3527321047_c01.pdf
https://www.creative-proteomics.com/resource/applications-mass-spectrometry-amino-acid-analysis.htm
https://www.benchchem.com/product/b554684?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/2-Aminododecanoic-acid
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b554684?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The following are detailed methodologies for the key spectroscopic techniques discussed.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Dissolve approximately 5-10 mg of (S)-2-Aminododecanoic acid in a suitable deuterated

solvent (e.g., D₂O, MeOD, or DMSO-d₆) to a final volume of 0.5-0.7 mL. The choice of

solvent may depend on the desired information, as labile protons (-NH₂ and -COOH) will

exchange in D₂O.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (¹H NMR):

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Temperature: 298 K.

Pulse Sequence: Standard single-pulse sequence.

Number of Scans: 16-64, depending on the concentration.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

Instrument Parameters (¹³C NMR):

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
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Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase and baseline correct the resulting spectrum.

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS or

DSS).

Integrate the peaks in the ¹H NMR spectrum.

Assign the peaks based on chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation:

Place a small amount of the solid (S)-2-Aminododecanoic acid powder directly onto the

ATR crystal.

Instrument Parameters:

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond

or germanium ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.
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Data Acquisition and Processing:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum.

The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the absorbance spectrum.

Identify and label the major absorption bands.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electrospray Ionization - ESI):

Sample Preparation:

Dissolve a small amount of (S)-2-Aminododecanoic acid in a suitable solvent (e.g.,

methanol or acetonitrile/water mixture) to a concentration of approximately 1-10 µg/mL.

Acidify the solution with a small amount of formic acid (0.1%) to promote protonation.

Instrument Parameters:

Mass Spectrometer: A mass spectrometer equipped with an electrospray ionization (ESI)

source (e.g., Q-TOF, Orbitrap).

Ionization Mode: Positive ion mode.

Infusion: Introduce the sample solution into the ESI source via direct infusion using a

syringe pump at a flow rate of 5-10 µL/min.

Mass Range: Scan from m/z 50 to 500.

Capillary Voltage: 3-4 kV.
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Fragmentor Voltage (for MS/MS): Vary the collision energy to induce fragmentation and

obtain MS/MS spectra of the parent ion.

Data Analysis:

Identify the protonated molecular ion [M+H]⁺.

Analyze the MS/MS spectrum to identify the major fragment ions.

Visualizations
The following diagrams illustrate the general workflow for obtaining and analyzing

spectroscopic data.

Sample Preparation
Data Acquisition Data Analysis
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Caption: General workflow for spectroscopic analysis of (S)-2-Aminododecanoic acid.
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Caption: Expected fragmentation pathway in mass spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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